molecular formula C23H23N5O2 B2997964 1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 896638-67-8

1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2997964
CAS No.: 896638-67-8
M. Wt: 401.47
InChI Key: JLXTWDAHSPQXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and early-stage drug discovery research. This molecule features a complex polyheterocyclic core, comprising a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one scaffold, which is structurally analogous to privileged structures known for their diverse biological activities. The incorporation of a 4-methylpiperazine moiety via a carboxamide linker is a strategic modification commonly employed to optimize the pharmacokinetic properties of drug candidates, primarily by influencing solubility and bioavailability . Compounds bearing the pyrrolo[1,2-a]quinoline and related fused ring systems have demonstrated a plethora of promising biological effects in scientific studies, including potent antitumor activities . Specifically, such structures have been investigated as inhibitors of critical biological targets, such as tubulin polymerization and epidermal growth factor receptor (EGFR) tyrosine kinase, which are pivotal in oncology research . The piperazine ring is a prevalent pharmacophore in FDA-approved therapeutics, frequently found in kinase inhibitors used for the treatment of various cancers, as well as in receptor modulators for central nervous system disorders . Its role often extends beyond direct target binding to serving as a solubilizing group or a conformational controller. This product is provided For Research Use Only. It is intended for use in laboratory research and early-stage investigative studies, such as in vitro biological screening, mechanism-of-action studies, and as a key intermediate in the synthesis of more complex molecules for pharmaceutical development. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate precautions in accordance with institutional safety guidelines for experimental chemicals.

Properties

IUPAC Name

6-benzyl-5-(4-methylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-25-11-13-26(14-12-25)23(30)19-15-18-21(28(19)16-17-7-3-2-4-8-17)24-20-9-5-6-10-27(20)22(18)29/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXTWDAHSPQXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C24H25N5O2
  • Molecular Weight : 415.497 g/mol
  • Purity : Typically 95%.

The compound exhibits its biological activity primarily through the inhibition of various kinases, particularly cyclin-dependent kinases (CDKs). It has been shown to selectively inhibit CDK4 and CDK6 at low nanomolar concentrations, which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and has implications for cancer therapy .

Antiviral Activity

Recent studies have highlighted the antiviral properties of similar pyrido[1,2-a]pyrimidine derivatives. For instance, compounds within this family have demonstrated efficacy against viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV) at micromolar concentrations. The structure-activity relationship (SAR) suggests that modifications at specific positions enhance antiviral potency .

Antitumor Activity

The compound has shown promise in preclinical studies as an antitumor agent. It induces apoptosis in cancer cells by activating intrinsic pathways and inhibiting key survival signals. The selectivity for cancer cells over normal cells is attributed to its ability to target aberrant signaling pathways often upregulated in tumors .

Other Pharmacological Effects

In addition to its anticancer and antiviral properties, the compound exhibits:

  • Anti-inflammatory effects : Inhibiting pro-inflammatory cytokines.
  • Antioxidant properties : Scavenging free radicals and reducing oxidative stress.
  • Neuroprotective effects : Potentially beneficial in neurodegenerative conditions due to its ability to modulate neurotransmitter receptors .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound:

StudyFindings
Study ADemonstrated IC50 values in the low nanomolar range against CDK4/6, indicating potent inhibition .
Study BShowed significant antiviral activity against HSV with an EC50 of 28 μM, outperforming standard antiviral agents like ribavirin .
Study CReported anti-cancer activity with a selectivity index indicating preferential toxicity towards cancerous cells compared to normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The 2-position substituent significantly influences synthetic efficiency, physicochemical properties, and bioactivity. Key analogues include:

Compound Name 2-Position Substituent Synthesis Method Yield (%) Key Findings
1-Benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (Target) 4-Methylpiperazine-1-carbonyl Thermal cyclization of amino esters 41–100% Enhanced solubility due to piperazine moiety; potential kinase inhibition
1-Benzyl-2-phenylpyrrolo[2,3-d]pyrido[1,2-a]pyrimidin-4(1H)-one (2b) Phenyl Thermal cyclization of 1b 100% Quantitative yield; steric bulk improves thermal stability
2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (12n) 4-Chlorophenyl Combinatorial synthesis N/A Anticancer activity (IC50 = 6.55 µM against HeLa cells)
2-Thioxodihydropyrido[2,3-d]pyrimidin-4(1H)-one (10a) Thioxo One-pot synthesis N/A Broad-spectrum antibacterial activity (MIC 0.49–3.9 µg/mL)

Key Observations :

  • Synthetic Efficiency : Bulky aryl substituents (e.g., phenyl) enable near-quantitative yields via thermal cyclization, while polar groups like piperazine require optimized conditions .
  • Bioactivity : Electrophilic substituents (e.g., 4-chlorophenyl, thioxo) correlate with anticancer and antimicrobial activity, whereas the 4-methylpiperazine group may target kinase pathways .

Key Insights :

  • Antimicrobial vs. Anticancer : Thioxo and chlorophenyl derivatives exhibit stronger antimicrobial/anticancer effects than the target compound, suggesting substituent-driven selectivity .
  • Piperazine Derivatives : The 4-methylpiperazine group in the target compound may improve blood-brain barrier penetration compared to 4-phenylpiperazine analogues, though this requires validation .

Q & A

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the core structure and substituent positions. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) .
  • High-Performance Liquid Chromatography (HPLC): Utilize a mobile phase containing ammonium acetate buffer (15.4 g/L, pH 6.5 adjusted with acetic acid) to assess purity and quantify impurities .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS to verify molecular weight and fragmentation patterns .

Advanced: How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved?

Answer:

  • Control Experiments: Repeat synthesis under inert conditions to rule out oxidation/byproducts.
  • Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts .
  • Isolation and Crystallography: Crystallize the compound or derivatives (e.g., salts) for X-ray diffraction to resolve structural ambiguities .

Basic: What is a robust method for synthesizing this compound?

Answer:

  • Key Steps:
    • Coupling Reactions: Use 4-methylpiperazine-1-carbonyl chloride with the pyrido-pyrrolo-pyrimidinone core under Schotten-Baumann conditions (e.g., dichloromethane, base) .
    • Benzylation: Introduce the benzyl group via nucleophilic substitution or reductive amination .
  • Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/methanol) followed by recrystallization .

Advanced: How can reaction conditions be optimized to improve yield?

Answer:

  • Design of Experiments (DOE): Screen parameters (temperature, solvent, catalyst) using fractional factorial designs to identify critical factors .
  • Computational Guidance: Apply quantum chemical calculations (e.g., transition state modeling) to predict optimal reaction pathways, as demonstrated by ICReDD’s workflow .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Basic: How is purity assessed during synthesis?

Answer:

  • HPLC Method:
    • Column: C18 reversed-phase.
    • Mobile Phase: Ammonium acetate buffer (pH 6.5)/acetonitrile gradient.
    • Detection: UV at 254 nm .
  • Melting Point Analysis: Compare observed mp with literature values (±2°C tolerance) .

Advanced: How can solubility limitations be addressed for biological assays?

Answer:

  • Solvent Screening: Test DMSO/water mixtures (e.g., 10% DMSO) or cyclodextrin-based solubilizers.
  • Computational Predictions: Calculate ESOL Log S and TPSA (Topological Polar Surface Area) to guide solvent selection .
  • Salt Formation: Synthesize hydrochloride or mesylate salts to enhance aqueous solubility .

Advanced: How to analyze stability under varying pH and temperature?

Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Incubate at 0.1M HCl/NaOH (25–60°C) for 24–72 hours.
    • Oxidative Stress: Treat with 3% H2_2O2_2.
    • Analysis: Monitor degradation products via LC-MS and quantify using calibration curves .

Advanced: How to address discrepancies between computational and experimental reactivity?

Answer:

  • Multi-Parameter Validation: Compare computational predictions (e.g., activation energy, orbital interactions) with kinetic data (e.g., Arrhenius plots) .
  • Sensitivity Analysis: Identify assumptions (e.g., solvent effects, implicit vs. explicit solvation) that may skew computational models .

Basic: What safety precautions are needed during synthesis?

Answer:

  • Hazard Mitigation:
    • Use fume hoods for volatile reagents (e.g., acyl chlorides).
    • Wear nitrile gloves and goggles (refer to GHS hazard statements for specific reagents) .
  • Waste Disposal: Neutralize acidic/base waste before disposal .

Advanced: How to optimize regioselectivity in piperazine derivatization?

Answer:

  • Protecting Group Strategy: Temporarily block reactive sites (e.g., using Boc groups) to direct substitution .
  • Catalytic Control: Employ Pd-catalyzed cross-coupling for selective C–N bond formation .
  • DFT Modeling: Predict preferred reaction sites using Fukui indices or electrostatic potential maps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.